molecular formula C16H17O2P B8723933 methyl 3-diphenylphosphanylpropanoate CAS No. 76734-29-7

methyl 3-diphenylphosphanylpropanoate

Cat. No.: B8723933
CAS No.: 76734-29-7
M. Wt: 272.28 g/mol
InChI Key: HCZDSQSBFCVXFG-UHFFFAOYSA-N
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Description

methyl 3-diphenylphosphanylpropanoate is an organophosphorus compound with the molecular formula C16H17O2P. This compound is characterized by the presence of a phosphine group attached to a propanoate ester. It is a versatile reagent used in various chemical reactions and has significant applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl 3-diphenylphosphanylpropanoate can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with methyl acrylate under controlled conditions. The reaction typically requires a base such as potassium carbonate (K2CO3) and is carried out in an inert atmosphere to prevent oxidation of the phosphine group .

Industrial Production Methods

In industrial settings, the production of methyl 3-(diphenylphosphino)propanoate often involves large-scale batch reactions. The process may include the use of specialized reactors to maintain the required temperature and pressure conditions. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

methyl 3-diphenylphosphanylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which methyl 3-(diphenylphosphino)propanoate exerts its effects involves the interaction of the phosphine group with various molecular targets. In catalytic processes, the phosphine group coordinates with transition metals, facilitating the activation of substrates and promoting chemical transformations. The ester group can also participate in esterification and transesterification reactions, contributing to the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: Another widely used phosphine ligand with similar coordination properties.

    Methyl 3-(diphenylphosphinyl)propanoate: A related compound with an oxidized phosphine group.

    Diphenylphosphine: The parent compound without the ester group.

Uniqueness

methyl 3-diphenylphosphanylpropanoate is unique due to the presence of both a phosphine and an ester group, allowing it to participate in a broader range of chemical reactions compared to its analogs. This dual functionality enhances its utility in various applications, from catalysis to pharmaceuticals .

Properties

CAS No.

76734-29-7

Molecular Formula

C16H17O2P

Molecular Weight

272.28 g/mol

IUPAC Name

methyl 3-diphenylphosphanylpropanoate

InChI

InChI=1S/C16H17O2P/c1-18-16(17)12-13-19(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3

InChI Key

HCZDSQSBFCVXFG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCP(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 8.6g (0.1 mole) methyl acrylate and 19.5g (0.105 mole, 5% excess) of diphenyl phosphine was reacted at 15° C. in the routine manner of Example 1. U.V. irradiation in a rapid reaction. After 1 hour, there was no acrylate left unconverted. The expected mono- and diadducts were formed in a weight ration of about 95 to 5. (A sample of the reaction mixture which was not irradiated also showed a complete conversion after 22 hours but not after 1 hour.) On distillation of the reaction mixture in vacuo, the monoadduct, i.e. 2-carbomethoxyethyl diphenyl phosphine., was obtained as an almost colorless liquid distillate having a slight yellow tint (Table 3).
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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